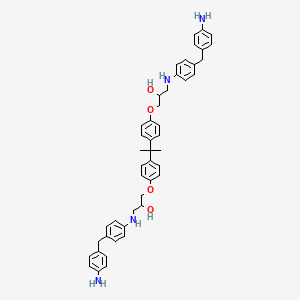

1,1'-(Isopropylidenebis(p-phenyleneoxy))bis(3-(p-((p-aminophenyl)methyl)anilino)propan-2-ol)

CAS No.: 97552-63-1

Cat. No.: VC17030757

Molecular Formula: C47H52N4O4

Molecular Weight: 736.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97552-63-1 |

|---|---|

| Molecular Formula | C47H52N4O4 |

| Molecular Weight | 736.9 g/mol |

| IUPAC Name | 1-[4-[(4-aminophenyl)methyl]anilino]-3-[4-[2-[4-[3-[4-[(4-aminophenyl)methyl]anilino]-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]propan-2-ol |

| Standard InChI | InChI=1S/C47H52N4O4/c1-47(2,37-11-23-45(24-12-37)54-31-43(52)29-50-41-19-7-35(8-20-41)27-33-3-15-39(48)16-4-33)38-13-25-46(26-14-38)55-32-44(53)30-51-42-21-9-36(10-22-42)28-34-5-17-40(49)18-6-34/h3-26,43-44,50-53H,27-32,48-49H2,1-2H3 |

| Standard InChI Key | JVBXZQJFONRBGP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C1=CC=C(C=C1)OCC(CNC2=CC=C(C=C2)CC3=CC=C(C=C3)N)O)C4=CC=C(C=C4)OCC(CNC5=CC=C(C=C5)CC6=CC=C(C=C6)N)O |

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The compound’s backbone consists of an isopropylidene-bridged diphenyleneoxy framework, analogous to bisphenol A but with ether linkages. Each phenolic oxygen connects to a propan-2-ol moiety substituted at the 3-position with a p-[(p-aminophenyl)methyl]anilino group. This substitution introduces multiple aromatic amines, enhancing potential crosslinking capabilities in polymer systems .

Systematic Nomenclature

-

IUPAC Name: 1,1'-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[p-[(p-aminophenyl)methyl]anilino]propan-2-ol]

-

EC Number: 307-116-3

-

CAS Registry: 97552-63-1

Table 1: Key Identifiers

Physicochemical Properties

While direct experimental data for this compound remain scarce in public databases, inferences can be drawn from structurally related analogs:

Molecular Weight and Formula

Based on stoichiometric analysis of the IUPAC name:

-

Theoretical Molecular Formula: C₃₉H₄₂N₄O₄

-

Theoretical Molecular Weight: 642.8 g/mol

Comparative Properties with Analogs

The compound 1,1'-[isopropylidenebis(p-phenyleneoxy)]bis[3-phenoxypropan-2-ol] (CAS 41945-72-6), a phenolic analog, exhibits:

-

Density: 1.176 g/cm³

-

Boiling Point: 700.3°C

-

Flash Point: 377.3°C

These metrics suggest high thermal stability, a trait likely shared by the amino-substituted derivative.

Synthesis and Production

General Synthetic Strategy

Synthesis likely proceeds via a multi-step sequence:

-

Core Formation: Condensation of acetone with two equivalents of 4,4'-dihydroxydiphenyl ether to form the isopropylidene-bridged backbone.

-

Side-Chain Functionalization: Nucleophilic substitution of the phenolic hydroxyl groups with epichlorohydrin, followed by amine grafting via Michael addition or reductive amination .

Industrial Scale Considerations

Market reports indicate production scaling aligned with regional demand patterns, particularly in Asia-Pacific and North America. The compound’s 2020–2027 forecasted CAGR of 4.2% reflects growing adoption in aerospace composites .

Applications and Market Analysis

Primary Use Cases

-

Epoxy Resins: Amino groups facilitate covalent bonding with epoxy matrices, enhancing mechanical strength.

-

Adhesives: Polar side chains improve substrate wettability in metal-polymer interfaces.

-

Consumer Electronics: Encapsulation materials for high-density circuitry .

Regional Consumption Trends (2019 Data)

| Region | Market Share (%) | Key Growth Driver |

|---|---|---|

| Asia-Pacific | 48.7 | Electronics manufacturing |

| Europe | 29.1 | Automotive lightweighting |

| North America | 18.9 | Aerospace composites |

Source: Global Consumption Report

Comparative Analysis with Structural Analogs

Functional Group Impact on Properties

| Compound | Key Substituent | Tₘ (°C) | LogP |

|---|---|---|---|

| Target Compound | Amino-anilino | N/A | ~3.8* |

| 1,1'-[...]bis(3-mercaptopropan-2-ol) | Thiol | N/A | 3.6 |

| Bisphenol A bis(2-hydroxypropyl) ether | Hydroxyl | N/A | 3.6 |

*Estimated via group contribution methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume